molecular formula C20H12F3N3OS B2805610 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 863589-35-9

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2805610
CAS RN: 863589-35-9
M. Wt: 399.39
InChI Key: IVKRIBMSAVWEHD-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Spectroscopic Characterization

A series of heterocyclic compounds, including derivatives similar to the targeted chemical structure, have been synthesized to explore their chemical properties and potential applications. These compounds are characterized by advanced spectroscopic methods, providing foundational knowledge for further applications in various scientific fields (Patel & Patel, 2015).

Biological Activity

Research has shown that similar thiazolopyridine derivatives possess significant antibacterial and antifungal activities. These findings highlight the potential of such compounds, including N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, in the development of new antimicrobial agents. The detailed study of these compounds' biological activities can lead to the discovery of novel drugs with improved efficacy and safety profiles (Soliman et al., 2020).

Anticancer Research

Compounds structurally related to this compound have been evaluated for their anticancer activity. These studies contribute to understanding the molecular mechanisms of action and the potential therapeutic applications of such compounds in oncology. By investigating the anticancer properties, researchers can identify promising candidates for further development into anticancer drugs (Ravinaik et al., 2021).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of thiazolopyridine derivatives, including those similar to the target molecule, has been extensively studied. These investigations provide valuable insights into the reaction mechanisms and the conditions favoring the formation of such compounds. Understanding the synthetic pathways and reactivity profiles is crucial for designing and synthesizing novel compounds with desired properties (Gaber & Taib, 2016).

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3OS/c21-20(22,23)14-6-1-4-12(10-14)17(27)25-15-7-2-5-13(11-15)18-26-16-8-3-9-24-19(16)28-18/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKRIBMSAVWEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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